3,7-Dibromo-8-methylquinolin-4-amine
Description
3,7-Dibromo-8-methylquinolin-4-amine is a halogenated quinoline derivative characterized by bromine substitutions at positions 3 and 7, a methyl group at position 8, and an amine group at position 2. Quinoline derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and kinase-inhibitory effects, which are influenced by substituent patterns and electronic properties .
Properties
CAS No. |
1209433-06-6 |
|---|---|
Molecular Formula |
C10H8Br2N2 |
Molecular Weight |
315.996 |
IUPAC Name |
3,7-dibromo-8-methylquinolin-4-amine |
InChI |
InChI=1S/C10H8Br2N2/c1-5-7(11)3-2-6-9(13)8(12)4-14-10(5)6/h2-4H,1H3,(H2,13,14) |
InChI Key |
XAGJVQIRVXHWJT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC2=C(C(=CN=C12)Br)N)Br |
Synonyms |
4-Amino-3,7-dibromo-8-methylquinoline |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Implications and Gaps
Halogen Positioning : Bromine at C3/C7 may enhance bioactivity compared to C6-substituted derivatives.
Synthetic Optimization : One-step protocols could be adapted for its synthesis, leveraging methods from Compound 8 .
Pharmacological Potential: The methyl group at C8 warrants exploration for improved pharmacokinetics over methoxy analogs.
Critical Note: Direct experimental data (e.g., biological activity, solubility) for this compound are absent in the provided sources. Further studies are required to validate its properties against reported analogs.
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